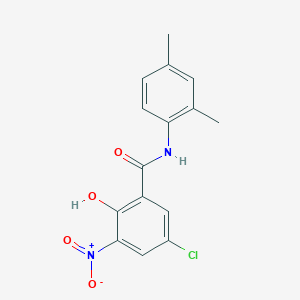
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CDNI, and it has been shown to have a range of interesting properties that make it useful for a variety of applications in the laboratory setting. In
作用机制
The mechanism of action of CDNI involves its binding to the active site of the COX-2 enzyme, thereby preventing its activity. CDNI has been shown to be a competitive inhibitor of COX-2, meaning that it competes with the natural substrate of the enzyme for binding to the active site. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
CDNI has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of COX-2, CDNI has been shown to modulate the activity of other enzymes and proteins involved in inflammation and cancer. CDNI has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In terms of physiological effects, CDNI has been shown to reduce inflammation and pain in animal models of arthritis and cancer.
实验室实验的优点和局限性
CDNI has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and work with. CDNI is also a potent inhibitor of COX-2, making it useful for studying the role of this enzyme in inflammation and pain. However, CDNI does have some limitations. It is not selective for COX-2, meaning that it can also inhibit the activity of other enzymes and proteins. CDNI also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on CDNI. One area of interest is the development of more selective COX-2 inhibitors based on the structure of CDNI. This could lead to the development of more effective and safer anti-inflammatory drugs. Another area of interest is the use of CDNI as a tool for studying protein-protein interactions involving p53 and its binding partners. Finally, there is potential for the use of CDNI in the development of new cancer therapies, given its ability to modulate the activity of enzymes and proteins involved in cancer progression.
合成方法
The synthesis of CDNI involves the reaction of 5-chloro-2-hydroxy-3-nitrobenzoic acid with 2,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure CDNI. This synthesis method has been well-established in the literature, and it has been shown to be efficient and reliable.
科学研究应用
CDNI has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. CDNI has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This inhibition has potential therapeutic applications for the treatment of inflammatory diseases such as arthritis and cancer. CDNI has also been used as a tool for studying protein-protein interactions, particularly those involving the tumor suppressor protein p53 and its binding partners.
属性
IUPAC Name |
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-8-3-4-12(9(2)5-8)17-15(20)11-6-10(16)7-13(14(11)19)18(21)22/h3-7,19H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRVJNVDWULIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

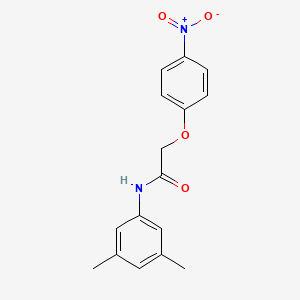
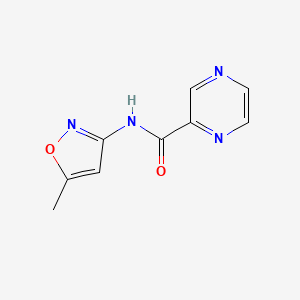
![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)
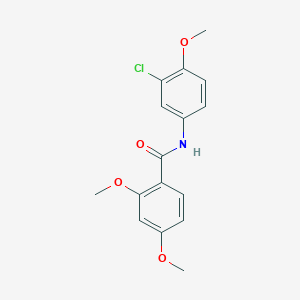
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)

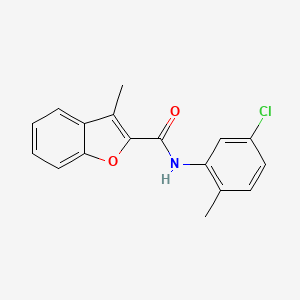
![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)
